molecular formula C16H19FN2O5 B3009286 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034392-64-6

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No. B3009286
CAS RN: 2034392-64-6
M. Wt: 338.335
InChI Key: SLURGZABLYPVNR-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a selective glucocorticoid receptor modulator (SGRM) that has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

Scientific Research Applications

Radiolabeled Compounds for Neuroimaging

One of the primary applications of this compound has been in the development of radiolabeled antagonists for studying 5-HT(1A) receptors using Positron Emission Tomography (PET). For example, [(18)F]p-MPPF, a radiolabeled compound, has been extensively studied for its application in neuroimaging to understand the serotonergic neurotransmission within the brain. These studies encompass the synthesis of the compound, radiochemistry, and its application in both animal models and humans, demonstrating its utility in assessing the serotonin system non-invasively (Plenevaux et al., 2000).

Sigma Receptor Ligands for Cognitive Dysfunction

Another significant application is in the exploration of sigma receptor ligands for treating cognitive dysfunctions. For instance, the effects of various sigma receptor ligands, including NE-100, on cognitive impairment induced by phencyclidine were investigated. These studies have shown that targeting sigma receptors can ameliorate cognitive dysfunction in rat models, suggesting potential therapeutic applications for disorders characterized by cognitive deficits (Ogawa et al., 1994).

Novel If Channel Inhibitors for Cardiac Conditions

Further, the compound has been studied for its role as a novel inhibitor of the If current channel in the heart, with potential implications for treating conditions like stable angina and atrial fibrillation. The identification and characterization of metabolites of this compound in human subjects, along with investigations into the drug's renal and hepatic excretion mechanisms, highlight its pharmacokinetic properties and therapeutic potential (Umehara et al., 2009).

Scintigraphy for Breast Cancer Detection

Moreover, the compound has been utilized in the development of diagnostic tools for cancer, such as the use of sigma receptor scintigraphy with specific derivatives for visualizing primary breast tumors. The preferential binding of these compounds to sigma receptors overexpressed on cancer cells underlines a novel approach for non-invasively assessing tumor proliferation, offering insights into the diagnosis and monitoring of breast cancer (Caveliers et al., 2002).

Neuroleptic Agents for Schizophrenia

Additionally, studies on the chemistry, behavioral pharmacology, and interaction with dopamine receptors of certain derivatives highlight their potential as neuroleptic agents. Such research has identified compounds with significant potency and selectivity for dopamine D2 receptors, suggesting their utility in treating disorders such as schizophrenia (de Paulis et al., 1986).

Mechanism of Action

Target of Action

The primary target of this compound is the calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound acts by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . By blocking these channels, the compound prevents the influx of calcium ions into the cells, thereby modulating the cellular functions that depend on calcium signaling.

Biochemical Pathways

The inhibition of Cav 1.2 channels affects multiple biochemical pathways. One of the key pathways is the calcium signaling pathway , which is involved in various physiological processes. The downstream effects of this inhibition can lead to a decrease in neurotransmitter release, muscle contraction, and other calcium-dependent processes .

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes , indicating good pharmacokinetic properties . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable bioavailability profile.

Result of Action

The compound has demonstrated potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . They could potentially be used in the development of new, more effective, and/or safer therapeutics .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-23-13-3-2-11(10-12(13)17)16(22)18-6-8-24-9-7-19-14(20)4-5-15(19)21/h2-3,10H,4-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLURGZABLYPVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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